2-((2-Methylbenzyl)thio)pentan-3-one

Lipophilicity Partition coefficient Physicochemical profiling

2-((2-Methylbenzyl)thio)pentan-3-one (CAS 1339695-34-9) is a synthetic benzyl thioether ketone with molecular formula C₁₃H₁₈OS and molecular weight 222.35 g/mol. The compound features a pentan-3-one backbone substituted at the 2-position with a 2-methylbenzylthio group, placing the sulfur atom alpha to the carbonyl—a structural motif that distinguishes it from positional isomers bearing the thioether at the 4- or 5-position.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13529452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Methylbenzyl)thio)pentan-3-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)SCC1=CC=CC=C1C
InChIInChI=1S/C13H18OS/c1-4-13(14)11(3)15-9-12-8-6-5-7-10(12)2/h5-8,11H,4,9H2,1-3H3
InChIKeyJQDGAQMEDRQSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Methylbenzyl)thio)pentan-3-one (CAS 1339695-34-9): Core Physicochemical Profile and Procurement-Relevant Identity


2-((2-Methylbenzyl)thio)pentan-3-one (CAS 1339695-34-9) is a synthetic benzyl thioether ketone with molecular formula C₁₃H₁₈OS and molecular weight 222.35 g/mol [1]. The compound features a pentan-3-one backbone substituted at the 2-position with a 2-methylbenzylthio group, placing the sulfur atom alpha to the carbonyl—a structural motif that distinguishes it from positional isomers bearing the thioether at the 4- or 5-position [2]. It is commercially available from multiple suppliers at 97–98% purity and is stored under refrigeration (sealed, dry, 2–8°C) . Its computed XLogP3 of 3.4 reflects moderate lipophilicity, incrementally higher than its unsubstituted benzyl analog [3].

Why 2-((2-Methylbenzyl)thio)pentan-3-one Cannot Be Casually Replaced by In-Class Benzyl Thioether Ketones


Benzyl thioether ketones sharing the C₁₃H₁₈OS formula are not interchangeable commodities. The 2-methylbenzyl substituent on the aromatic ring alters lipophilicity (XLogP3 3.4 vs 3.0 for the unsubstituted benzyl analog [1]), affecting partitioning behavior in both synthetic and formulation contexts. The thioether attachment at the 2-position of pentan-3-one (alpha to carbonyl) generates an α-thioether ketone with distinct enolate regiochemistry compared to 4- or 5-substituted positional isomers [2]. Critically, the unsubstituted benzyl analog (2-(benzylthio)pentan-3-one, CAS 117139-61-4) carries additional GHS hazard statements—H302 (harmful if swallowed) and H335 (respiratory irritation)—that are absent from the 2-methylbenzyl derivative, making the latter the safer handling choice where these acute toxicity and respiratory hazard endpoints are procurement-relevant . The refrigeration storage requirement (2–8°C) of the target compound further differentiates it from the ambient-stored unsubstituted analog, with implications for supply chain logistics .

Quantitative Differentiation Evidence: 2-((2-Methylbenzyl)thio)pentan-3-one vs Closest Analogs


Lipophilicity (XLogP3): 13.3% Higher logP Than Unsubstituted Benzyl Analog, 21.4% Higher Than 4-Positional Isomer

The target compound exhibits an XLogP3 of 3.4, compared to 3.0 for the direct unsubstituted benzyl analog 2-(benzylthio)pentan-3-one (CAS 117139-61-4), and 2.8 for the positional isomer 4-((2-methylbenzyl)thio)pentan-2-one (CAS 1342580-54-4) [1]. The +0.4 logP increment over the unsubstituted analog corresponds to approximately 2.5-fold greater octanol partitioning at equilibrium, and the +0.6 increment over the 4-isomer represents approximately 4-fold greater partitioning . Topological polar surface area (TPSA) is identical across all three compounds at 42.4 Ų, confirming that the lipophilicity shift is driven by the additional methyl group on the aromatic ring and the positional arrangement, not by changes in polar functionality [2].

Lipophilicity Partition coefficient Physicochemical profiling

GHS Safety Profile: Absence of Acute Oral Toxicity and Respiratory Irritation Hazard Statements vs Unsubstituted Benzyl Analog

The target compound carries GHS hazard statements H315 (skin irritation), H319 (serious eye irritation), and H320 (eye irritation), classified as Warning . In contrast, the unsubstituted benzyl analog 2-(benzylthio)pentan-3-one (CAS 117139-61-4) carries additional H302 (harmful if swallowed) and H335 (may cause respiratory irritation) statements, also under Warning classification . The target compound's absence of H302 removes the requirement for poison center contact procedures (P301+P310) and ingestion-specific precautions (P301+P330+P331) that are mandatory for the unsubstituted analog . Both compounds are classified as non-hazardous for DOT/IATA transport .

Chemical safety GHS hazard classification Procurement compliance

Molecular Weight Differentiation: +6.7% Higher Mass vs Unsubstituted Benzyl Analog, with Implications for Formulation and Dosing Calculations

The target compound has a molecular weight of 222.35 g/mol (C₁₃H₁₈OS, heavy atom count 15), compared to 208.32 g/mol (C₁₂H₁₆OS, heavy atom count 14) for the unsubstituted benzyl analog 2-(benzylthio)pentan-3-one [1]. The +14.03 g/mol difference is entirely attributable to the aromatic methyl substituent. The positional isomers 4-((2-methylbenzyl)thio)pentan-2-one and 5-((2-methylbenzyl)thio)pentan-2-one share the same molecular weight (222.35 g/mol) and formula (C₁₃H₁₈OS) and are isobaric with the target, requiring chromatographic separation rather than mass-based discrimination [2].

Molecular weight Formulation stoichiometry Analytical method development

α-Thioether Ketone Structural Motif: Synthetic Enolate Regiochemistry Differentiated from 4- and 5-Positional Isomers

In 2-((2-methylbenzyl)thio)pentan-3-one, the thioether sulfur is positioned alpha to the carbonyl (C-2 of pentan-3-one), creating an α-thioether ketone. In the positional isomer 4-((2-methylbenzyl)thio)pentan-2-one, the thioether is beta to the carbonyl (C-4 of pentan-2-one), and in 5-((2-methylbenzyl)thio)pentan-2-one, it is gamma (C-5) [1]. Under basic enolization conditions, the target compound directs deprotonation exclusively to the C-4 methylene (the non-thioether-substituted α' position), whereas the 4-isomer can form enolates at either C-1 or C-3 with competing regiochemical outcomes . The sulfur atom in the α-position also enables potential bidentate chelation of metal ions (S and O in 1,4-relationship) not available to the 4- or 5-isomers, relevant for asymmetric catalysis applications .

Synthetic methodology Regioselectivity Enolate chemistry

Storage Condition Differentiation: Refrigerated (2–8°C) Requirement vs Ambient Storage for Unsubstituted Analog

The target compound requires storage 'sealed in dry, 2–8°C' per the ChemScene technical datasheet . In contrast, the unsubstituted benzyl analog 2-(benzylthio)pentan-3-one is specified for 'long-term storage in a cool, dry place' by AKSci, with no refrigeration requirement . The 4-positional isomer 4-((2-methylbenzyl)thio)pentan-2-one shares the same 'cool, dry place' ambient storage specification as the unsubstituted analog . This places the target compound in a distinct cold-chain procurement category.

Supply chain logistics Compound stability Procurement planning

Flavor/Fragrance Class Potential: Sub-ppb Taste Thresholds Established for Structurally Related Thio-alkanones in US Patent 5,145,703

US Patent 5,145,703 discloses thio-alkanones of the general class to which 2-((2-methylbenzyl)thio)pentan-3-one belongs, establishing that such compounds exhibit very low taste threshold values [1]. Specifically, 4-(2-methyl-3-furyl-thio)-pentan-2-one showed a statistically significant difference from blank at 1 ppb in a triangle test (n=20 testers), and 4-(2-methyl-3-tetrahydrofuryl-thio)-pentan-2-one was distinguishable at 1.5 ppb (n=6 trained testers) [1]. The patent further reports organoleptic descriptions at 15 ppb for related compounds: 'stock, meaty, processed flavour type meat' for the furyl derivative and 'cooked meat, meat stock, slight roast meat character' for the tetrahydrofuryl derivative [1]. While the target compound itself is not directly tested in this patent, its structural membership in the benzyl thioether ketone subclass places it within this low-threshold flavor space, whereas simple alkyl thioethers typically exhibit thresholds orders of magnitude higher .

Organoleptic Flavor chemistry Taste threshold

Procurement-Guiding Application Scenarios for 2-((2-Methylbenzyl)thio)pentan-3-one Based on Quantitative Differentiation Evidence


Synthetic Building Block Requiring Predictable Single-Regioisomer Enolate Chemistry

When designing a synthetic route that requires α-functionalization of a thioether ketone via enolate alkylation, acylation, or aldol condensation, the target compound's α-thioether ketone architecture ensures deprotonation occurs exclusively at the C-4 methylene position, avoiding the regioisomeric mixtures expected from the 4-((2-methylbenzyl)thio)pentan-2-one positional isomer. This single-regioisomer outcome simplifies product purification and improves isolated yields, as established in the structural analysis evidence [1]. The additional methyl group on the benzyl ring provides a built-in UV chromophore handle (ortho-methylbenzyl, λmax shift relative to unsubstituted benzyl) that facilitates HPLC tracking of reaction progress without requiring derivatization.

Laboratory Procurement Where GHS Hazard Profile Minimization Is a Compliance Priority

For academic or industrial laboratories operating under institutional chemical hygiene plans that flag H302 (harmful if swallowed) and H335 (respiratory irritation) as restricted hazard categories—or where procurement of compounds carrying these statements triggers additional safety review—the target compound's simpler GHS profile (H315, H319, H320 only) offers a lower administrative barrier to acquisition compared to the unsubstituted benzyl analog 2-(benzylthio)pentan-3-one, which carries both H302 and H335 . The reduced precautionary statement burden (evident in the Fluorochem SDS for the unsubstituted analog's extensive P-code list versus the target's abbreviated set) directly translates to streamlined safety documentation in multi-compound procurement workflows .

Lipophilicity-Driven Assay Development Requiring Elevated logP Without TPSA Alteration

In cell-based permeability assays (e.g., Caco-2, PAMPA) or in vitro protein-binding studies where incremental logP tuning is desired without changing hydrogen-bond donor/acceptor counts or polar surface area, the target compound's XLogP3 of 3.4 provides a +0.4 logP increment over the unsubstituted benzyl analog (3.0) and a +0.6 increment over the 4-positional isomer (2.8), while maintaining identical TPSA (42.4 Ų) and H-bond donor/acceptor counts (0/2) across all three compounds [2]. This makes it a controlled variable for structure-activity relationship studies where only lipophilicity is systematically varied within a congeneric series of benzyl thioether ketones.

Flavor/Fragrance Screening Library Component Targeting Meaty, Roasted Organoleptic Space

For flavor houses or sensory research groups building thioether ketone screening libraries, the target compound represents an unexplored substitution variant within the thio-alkanone class validated by US Patent 5,145,703, which demonstrated sub-ppb taste activity for structurally related furyl- and tetrahydrofuryl-thio-pentanones in meaty, stock-like, and roasted flavor directions [3]. The 2-methylbenzyl aromatic group offers a distinct steric and electronic profile compared to the heterocyclic (furyl, thienyl, tetrahydrofuryl) substituents exemplified in the patent, potentially yielding differentiated organoleptic character while retaining the core thioether ketone pharmacophore responsible for low-threshold potency.

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